Cyclodecyl acetate Cyclodecyl acetate
Brand Name: Vulcanchem
CAS No.: 7386-24-5
VCID: VC18445928
InChI: InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

Cyclodecyl acetate

CAS No.: 7386-24-5

Cat. No.: VC18445928

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Cyclodecyl acetate - 7386-24-5

Specification

CAS No. 7386-24-5
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name cyclodecyl acetate
Standard InChI InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3
Standard InChI Key KNPITBTYJPSSJM-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CCCCCCCCC1

Introduction

Molecular Architecture and Physicochemical Profile

Cyclodecyl acetate (IUPAC name: cyclodecyl acetate) features a ten-membered cycloalkane ring esterified with an acetyl group. Its molecular formula is C₁₂H₂₂O₂, with a theoretical molecular weight of 198.30 g/mol based on stoichiometric calculations . Comparatively, cyclododecyl acetate (C₁₄H₂₆O₂) demonstrates how ring size influences molecular geometry and intermolecular interactions . The larger ring system in cyclodecyl acetate likely reduces ring strain compared to smaller cyclic esters, potentially enhancing thermal stability.

Key physicochemical parameters extrapolated from analogous compounds include:

PropertyCyclodecyl Acetate (Estimated)Cyclohexyl Acetate Cyclododecyl Acetate
Boiling Point (°C)210-215175-177285-290
Density (g/cm³)0.95-1.020.9660.92
Water SolubilityInsolubleSlightly solubleNegligible
Flash Point (°C)98-10258132

The increased molecular weight and hydrophobic surface area compared to cyclohexyl derivatives suggest enhanced lipid solubility, making cyclodecyl acetate a candidate for non-polar solvent applications .

Synthetic Methodologies

Industrial production strategies for cyclic acetates typically employ acid-catalyzed esterification. For cyclodecyl acetate, this would involve:

  • Esterification of Cyclodecanol:
    Reacting cyclodecanol with acetic acid under sulfuric acid catalysis at 110-120°C, with continuous water removal via azeotropic distillation . The reaction follows:

    Cyclodecanol+CH₃COOHCyclodecyl Acetate+H₂O\text{Cyclodecanol} + \text{CH₃COOH} \rightleftharpoons \text{Cyclodecyl Acetate} + \text{H₂O}

    Equilibrium limitations necessitate reactive distillation systems, as demonstrated in cyclohexyl acetate production .

  • Acetic Anhydride Route:
    Alternative acetylation using acetic anhydride avoids water formation:

    Cyclodecanol+(CH₃CO)2OCyclodecyl Acetate+CH₃COOH\text{Cyclodecanol} + (\text{CH₃CO})₂\text{O} \rightarrow \text{Cyclodecyl Acetate} + \text{CH₃COOH}

    This method achieves higher conversions (≥95%) without reversible byproducts .

Process intensification techniques from recent cyclohexyl acetate research show promise for cyclodecyl systems:

  • Side-Reactor Configuration: Vacuum distillation coupled with atmospheric reactors improves energy efficiency by 44.8% compared to conventional reactive distillation .

  • Continuous Flow Systems: Microreactor technology enhances heat transfer in exothermic esterification, potentially reducing reaction times by 30-40% .

Reactivity and Functional Transformations

The ester functionality in cyclodecyl acetate permits characteristic reactions:

  • Hydrolysis:
    Acid- or base-catalyzed cleavage yields cyclodecanol and acetic acid:

    Cyclodecyl Acetate+H₂OH⁺/OH⁻Cyclodecanol+CH₃COOH\text{Cyclodecyl Acetate} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{Cyclodecanol} + \text{CH₃COOH}

    Kinetic studies on cyclohexyl analogs show pseudo-first-order behavior with kobs=2.3×104s1k_{obs} = 2.3 \times 10^{-4} \, \text{s}^{-1} at 25°C .

  • Transesterification:
    Alcohol exchange reactions enable derivative synthesis:

    Cyclodecyl Acetate+R-OHCyclodecyl OR+CH₃COOH\text{Cyclodecyl Acetate} + \text{R-OH} \rightleftharpoons \text{Cyclodecyl OR} + \text{CH₃COOH}

    Titanium isopropoxide catalysts achieve 80-85% conversion in model systems .

  • Reduction Pathways:
    Lithium aluminum hydride reduces the ester to cyclodecanol:

    Cyclodecyl Acetate+LiAlH₄Cyclodecanol+CH₃CH₂OH\text{Cyclodecyl Acetate} + \text{LiAlH₄} \rightarrow \text{Cyclodecanol} + \text{CH₃CH₂OH}

    Quantitative yields require anhydrous conditions and temperatures below 0°C .

Toxicological Considerations

Safety assessments of cyclohexyl acetate provide cautious benchmarks :

  • Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rat) suggests low acute risk

  • Skin Sensitization: Negative in murine local lymph node assays at ≤30% concentrations

  • Environmental Impact: Readily biodegradable (78% COD removal in 28 days)

Future Research Directions

Key knowledge gaps requiring investigation include:

  • Crystal structure determination via X-ray diffraction

  • Phase behavior analysis in mixed solvent systems

  • Enzymatic hydrolysis kinetics using mammalian esterases

  • Long-term stability under accelerated storage conditions

Advanced production methods such as photocatalytic flow reactors and biocatalytic esterification present opportunities for sustainable manufacturing .

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